5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-ethyl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c1-2-9-10(11(19)20)16-17-18(9)7-3-5-8(6-4-7)21-12(13,14)15/h3-6H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLEVJWNNKNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Procedure:
-
Azide Synthesis :
-
Diazotize 4-(trifluoromethoxy)aniline (1.0 eq) with NaNO₂ (1.1 eq) in HCl/H₂O at 0–5°C.
-
Treat with NaN₃ (1.2 eq) to yield 4-(trifluoromethoxy)phenyl azide (85–90% yield).
-
-
Cyclocondensation :
-
Combine azide (25 mmol), ethyl 3-oxopentanoate (28 mmol), and K₂CO₃ (3 eq) in 95% ethanol/H₂O (3:1 v/v).
-
Reflux at 80°C for 16 hr.
-
Cool, extract with EtOAc, discard organic phase, and acidify aqueous layer with HCl to precipitate product.
-
Yield : 70–85% after recrystallization.
Key Advantages :
Two-Step Synthesis via Triazole Esters
For substrates sensitive to strong bases, a two-step esterification/hydrolysis protocol is preferred:
Step 1: Ester Formation
React 4-(trifluoromethoxy)phenyl azide with ethyl 3-oxopentanoate in DMSO/K₂CO₃ at 40–50°C for 7 hr. Isolation of ethyl 5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate occurs via CH₂Cl₂ extraction and solvent evaporation.
Step 2: Saponification
Hydrolyze the ester with 10% NaOH in ethanol (10 hr, RT), followed by acidification with acetic acid to precipitate the carboxylic acid.
Diazonium Salt-Based Alkylation
For introducing the ethyl group post-triazole formation, alkylation of preformed triazole intermediates can be employed:
-
Synthesize 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid via methods above.
-
Alkylate at position 5 using ethyl bromide and NaH in DMF (0°C to RT, 12 hr).
Yield : ~65% (due to competing N-alkylation).
Regiochemical Control Strategies
To ensure exclusive 1,4-regiochemistry:
Lower polarity solvents (e.g., THF) or weaker bases (NaHCO₃) lead to mixed 1,4/1,5 products.
Industrial-Scale Considerations
For kilogram-scale production:
Process Intensification :
-
Continuous flow reactors for azide synthesis (prevents exothermic hazards)
-
Membrane-based solvent exchange during hydrolysis (reduces waste)
Cost Drivers :
-
4-(Trifluoromethoxy)aniline: $320–$450/kg (bulk pricing)
-
Sodium azide: Requires strict handling protocols
Analytical Characterization
Critical spectroscopic data for quality control:
¹H NMR (DMSO-d₆) :
-
δ 13.6 (br s, COOH)
-
δ 7.5–7.7 (m, Ar-H)
-
δ 4.2 (q, CH₂CH₃)
-
δ 1.3 (t, CH₂CH₃)
IR (KBr) :
-
1705 cm⁻¹ (C=O)
-
1250 cm⁻¹ (C-O-CF₃)
Comparative Method Evaluation
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position (Aryl Group)
The 1-position substituent significantly influences electronic properties and biological activity. Key analogs include:
Key Observations :
- Carboxymethyl derivatives (e.g., ) may enhance aqueous solubility but could reduce membrane permeability due to increased polarity.
Substituent Variations at the 5-Position (Triazole Core)
The ethyl group at the 5-position modulates steric and hydrophobic interactions:
Key Observations :
- Ethyl groups provide moderate hydrophobicity, which may improve blood-brain barrier penetration compared to smaller substituents like methyl .
Functional Group Additions or Modifications
Q & A
Q. What are the recommended synthetic routes for 5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and a terminal alkyne. Key steps include:
- Using copper(I) catalysts (e.g., CuI) to enhance regioselectivity for the 1,4-disubstituted triazole .
- Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to improve cycloaddition efficiency .
- Post-synthetic hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) under basic conditions (NaOH/EtOH) . Yield variations (40–80%) depend on purity of starting materials and catalyst loading .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve the trifluoromethoxy group’s orientation and triazole ring planarity .
- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., singlet for H-5 of the triazole at δ ~8.0 ppm) and -NMR for trifluoromethoxy group signals (δ ~-55 to -60 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H] at m/z 285.22) .
Q. What are the primary biological activities associated with this compound?
- Enzyme inhibition : The triazole core mimics peptide bonds, enabling inhibition of proteases or kinases. The trifluoromethoxy group enhances binding via hydrophobic interactions .
- Anticancer potential : Similar triazole-carboxylic acids show 40–60% growth inhibition in lung (NCI-H522) and melanoma (LOX IMVI) cell lines at 10 µM .
- Antimicrobial activity : Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity for analogs?
- Compare electron density maps (SHELX-processed) to confirm substituent orientations. For example, para-substituted trifluoromethoxy groups may enhance steric hindrance, reducing binding affinity compared to meta-substituted analogs .
- Use WinGX to analyze packing interactions; π-stacking of the phenyl ring with protein residues may explain variability in IC values .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : React the carboxylic acid with sodium bicarbonate to improve aqueous solubility .
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-crystallization : Use PEG-based co-formers to stabilize amorphous phases and increase dissolution rates .
Q. How do substituent variations (e.g., ethyl vs. methyl, trifluoromethoxy vs. chloro) impact structure-activity relationships (SAR)?
- Ethyl group : Enhances metabolic stability compared to methyl, as seen in reduced CYP450-mediated oxidation in hepatic microsomal assays .
- Trifluoromethoxy vs. chloro : The CFO group improves lipophilicity (logP ~2.5 vs. ~2.1 for Cl), correlating with 20% higher blood-brain barrier penetration in rodent models .
- Data from analogs in (e.g., 5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-triazole) show a 15% drop in kinase inhibition when replacing trifluoromethoxy with methyl .
Q. What analytical methods are critical for purity assessment, and how are method parameters optimized?
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) gradient; retention time ~6.2 min. Detect impurities (<0.5%) at 254 nm .
- LC-MS : Monitor [M-H] at m/z 285.22; optimize ionization source temperature (350°C) to prevent trifluoromethoxy group degradation .
- Elemental analysis : Acceptable C/H/N deviation ≤0.3% for batch reproducibility .
Q. How can contradictory bioassay results be addressed when comparing in vitro and in vivo data?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated ethyl groups) that may contribute to in vivo efficacy not observed in vitro .
- Protein binding assays : Measure plasma protein binding (e.g., >90% binding to albumin) to explain reduced free drug concentration in vivo .
- Dose recalibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., t ~3.5 hrs in mice) to match in vitro IC values .
Methodological Notes
- Crystallography : SHELXL is preferred for refining disordered trifluoromethoxy groups due to its robust constraints for anisotropic displacement parameters .
- SAR Studies : Molecular docking (AutoDock Vina) with triazole-containing PDB structures (e.g., 4XTL for kinases) predicts binding poses .
- Data Reproducibility : Validate synthetic protocols using ≥3 independent batches and report mean ± SEM for bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
